2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide
Description
2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at position 4 and a methylamino group at position 2. This compound belongs to a class of benzothiazole-acetamide hybrids, which are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties .
Synthesis typically involves multi-step reactions, including cyclization of benzothiazole precursors and subsequent coupling with thiazole-acetamide derivatives under optimized conditions (e.g., solvent-free or catalyst-assisted protocols) . Structural characterization is confirmed via NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c1-9-8-22-14(16-9)17-12(20)7-19(2)15-18-13-10(21-3)5-4-6-11(13)23-15/h4-6,8H,7H2,1-3H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGBOBDGGRMCGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN(C)C2=NC3=C(C=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazolylamino derivatives, have been found to exhibit pesticidal properties
Mode of Action
It is known that benzothiazolylamino derivatives can interact with their targets to induce pesticidal effects. The specific interactions and changes resulting from this compound’s action require further investigation.
Biochemical Pathways
It is known that benzothiazolylamino derivatives can affect various biochemical pathways to exert their pesticidal effects
Result of Action
Benzothiazolylamino derivatives have been found to exhibit pesticidal effects. The specific molecular and cellular effects of this compound’s action require further investigation.
Biological Activity
The compound 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide is a synthetic organic molecule with significant potential in pharmacology. Its structure, characterized by a thiazole ring, methoxy group, and acetamide moiety, suggests various biological activities, including anticancer, antimicrobial, and neuroprotective effects.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₈N₄O₂S
- Molecular Weight : Approximately 318.39 g/mol
- Structural Features :
- Thiazole ring enhances interactions with biological targets.
- Methoxy group potentially increases lipophilicity and bioavailability.
Anticancer Activity
Research indicates that compounds with thiazole structures often exhibit anticancer properties. For instance, derivatives of thiazoles have shown promising results in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study on thiazole derivatives demonstrated that modifications to the thiazole ring significantly influenced cytotoxicity against cancer cell lines (IC50 values ranging from 1.61 to 1.98 µg/mL) .
- Mechanism of Action : The compound may interact with specific proteins involved in cell signaling pathways, leading to reduced tumor growth.
Antimicrobial Activity
Thiazole-based compounds have also been evaluated for their antimicrobial properties. The presence of functional groups like methoxy and methyl thiazole enhances their ability to penetrate bacterial membranes.
- Case Study : Compounds similar to the target compound have shown activity against various bacterial strains, with some exhibiting effectiveness comparable to standard antibiotics .
- Mechanism of Action : This activity is often attributed to the inhibition of bacterial enzymes or interference with DNA replication.
Neuroprotective Effects
The potential neuroprotective effects of this compound are particularly relevant in the context of neurodegenerative diseases.
- Research Findings : In vitro studies have indicated that related compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease, thereby enhancing cholinergic signaling .
- Case Study : A derivative demonstrated significant neuroprotective effects in irradiated mice by reducing oxidative stress markers and improving behavioral outcomes .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
The target compound’s activity is influenced by:
- Thiazole-Acetamide Linker : The 4-methylthiazol-2-yl group contributes to lipophilicity, whereas substitutions like phenyl or coumarin (e.g., in ) alter solubility and target specificity .
Table 1: Structural and Functional Comparison
Structure-Activity Relationships (SAR)
Benzothiazole Modifications :
- Methoxy groups at position 4 (target) vs. 5 or 6 () influence electronic properties and steric hindrance, affecting binding to targets like kinases or microbial enzymes .
Thiazole-Acetamide Linker :
- 4-Methyl substitution (target) improves metabolic stability compared to phenyl or halogenated thiazoles () .
Hybrid Scaffolds :
- Triazole or coumarin hybrids () show enhanced binding in docking studies but may suffer from synthetic complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
